(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride

Catalog No.
S3125096
CAS No.
1909287-26-8
M.F
C10H11ClO3S
M. Wt
246.71
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl...

CAS Number

1909287-26-8

Product Name

(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride

IUPAC Name

(1S,2R)-1-methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride

Molecular Formula

C10H11ClO3S

Molecular Weight

246.71

InChI

InChI=1S/C10H11ClO3S/c1-14-10-8-5-3-2-4-7(8)6-9(10)15(11,12)13/h2-5,9-10H,6H2,1H3/t9-,10+/m1/s1

InChI Key

GKKJYTPZEQJRGA-ZJUUUORDSA-N

SMILES

COC1C(CC2=CC=CC=C12)S(=O)(=O)Cl

Solubility

not available

(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride is an organic compound characterized by its unique structure, which integrates a methoxy group, a dihydroindene ring, and a sulfonyl chloride functional group. This combination endows the compound with distinctive chemical properties and high reactivity, particularly due to the presence of the sulfonyl chloride moiety. The molecular formula of this compound is C10H11ClO3SC_{10}H_{11}ClO_{3}S, and it has a molecular weight of approximately 246.71 g/mol .

  • Substitution Reactions: The sulfonyl chloride group can be substituted by various nucleophiles, including amines and alcohols, leading to the formation of sulfonamides or ethers.
  • Oxidation and Reduction: It can be oxidized to yield sulfonic acids or reduced to form sulfinic acids.
  • Hydrolysis: The sulfonyl chloride group can be hydrolyzed to produce sulfonic acids, which are more stable and less reactive.

While specific biological activity data for (1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride is limited, its structural features suggest potential applications in medicinal chemistry. The compound's ability to react with various biological nucleophiles could lead to the development of new therapeutic agents. Its derivatives may exhibit pharmacological properties due to their reactivity and functionalization capabilities .

The synthesis of (1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride typically involves several steps:

  • Preparation of Dihydroindene Ring: The synthesis begins with the formation of the dihydroindene framework.
  • Methoxylation: The introduction of the methoxy group at the 1-position of the dihydroindene ring is performed using methylating agents.
  • Formation of Sulfonyl Chloride: Finally, the sulfonyl chloride group is introduced through chlorosulfonation or similar methods.

Industrial synthesis may utilize optimized reaction conditions, including catalysts and controlled temperatures, to enhance yield and purity .

(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride serves various roles:

  • Organic Synthesis: It acts as a versatile building block for synthesizing more complex molecules in organic chemistry.
  • Medicinal Chemistry: Potential applications in drug design due to its reactive nature and ability to form diverse derivatives.
  • Industrial Use: Employed in producing specialty chemicals and materials such as polymers and resins due to its functional group compatibility .

Research on interaction studies involving (1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride is still emerging. Its high reactivity suggests that it may interact with various biological molecules or synthetic intermediates. Such interactions could pave the way for developing novel compounds with specific biological activities or improved properties in material science.

Several compounds share structural similarities with (1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride:

Compound NameStructure TypeFunctional GroupUniqueness
(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonic acidDihydroindeneSulfonic acidLacks chlorinated functionality
(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfinic acidDihydroindeneSulfinic acidIntermediate oxidation state
(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonamideDihydroindeneSulfonamideContains an amine functional group

Uniqueness

The uniqueness of (1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride lies in its sulfonyl chloride group. This feature imparts high reactivity compared to its analogs that contain sulfonic or sulfinic acid functionalities. This reactivity allows for a wider range of chemical transformations and applications in both organic synthesis and medicinal chemistry .

XLogP3

1.9

Dates

Modify: 2024-04-14

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